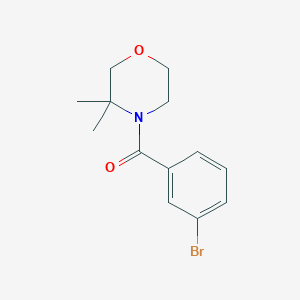

4-(3-Bromobenzoyl)-3,3-dimethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Bromobenzoyl)-3,3-dimethylmorpholine” is a chemical compound with the molecular formula C11H12BrNO2. It has an average mass of 270.122 Da and a monoisotopic mass of 269.005127 Da .

Synthesis Analysis

The synthesis of this compound involves acylation of methyl β-D-galactopyranoside (β-MGP, 1) derivatives with 3-bromobenzoyl chloride in anhydrous N, N-dimethylformamide/triethylamine . This process yields 6-O-substitution products, which are subsequently converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromobenzoyl group attached to a morpholine ring . The bromobenzoyl group is a benzoyl group (a benzene ring attached to a carbonyl group) that has a bromine atom substituted on one of its carbon atoms .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

Palladium-Catalyzed Aminocarbonylations : Dimethylformamide acts as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides, including morpholine derivatives. This process is applicable for producing aryl amides from bromobenzene and other aryl bromides, demonstrating the utility of bromo-substituted compounds in facilitating carbonylation reactions, which could be relevant for derivatives of "4-(3-Bromobenzoyl)-3,3-dimethylmorpholine" (Y. Wan, M. Alterman, M. Larhed, & A. Hallberg, 2002).

Homogeneous Catalysis

C−N Donor Ligands for Catalysis : The synthesis of silver N-heterocyclic carbene complexes demonstrates the role of brominated and morpholine-containing ligands in forming catalytically active complexes. Such complexes are shown to be effective in catalyzing Heck and Suzuki C−C coupling reactions, suggesting the potential of "this compound" in similar catalytic applications (V. César, Stéphane Bellemin-Laponnaz, & L. Gade, 2002).

Chemical Synthesis and Reactivity

Ring Enlargement Reactions : N-heterocyclic carbene derivatives, when reacted with α-halo ketones, can undergo ring enlargement to produce cinnolines, demonstrating the reactivity of bromo-substituted compounds in complex synthesis pathways. This insight might be applicable to exploring the reactivity of "this compound" in generating novel structures (A. Schmidt, Bohdan Snovydovych, & M. Gjikaj, 2008).

Electrochemical Applications

Anion-Exchange Blend Membranes : The development of anion-exchange blend membranes using morpholinium-functionalized materials for electrochemical applications, such as alkaline fuel cells, underscores the potential utility of morpholine derivatives in creating materials with enhanced chemical stability and conductivity. This suggests possible research directions for "this compound" in the development of electrochemical devices (C. Morandi, R. Peach, H. Krieg, & J. Kerres, 2015).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2)9-17-7-6-15(13)12(16)10-4-3-5-11(14)8-10/h3-5,8H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJJQZOVJJXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)

![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)

![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)